N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H10F2N4O3S2 and its molecular weight is 432.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole and thiophene are two important heterocyclic compounds in this molecule. Compounds containing these structures have been found to exhibit a wide range of biological activities
Biochemical Pathways
Without specific information on the targets of this compound, it’s difficult to determine the exact biochemical pathways it might affect. Benzothiazole derivatives have been associated with various biological pathways, including those involved in antimicrobial and antitumor activity .
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic compound with potential biological significance. Its structure incorporates a benzo[d]thiazole moiety, nitro group, and thiophene ring, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H10F2N4O3S with a molecular weight of 432.4 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity. The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₀F₂N₄O₃S |
Molecular Weight | 432.4 g/mol |
CAS Number | 895435-74-2 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that related thiazole compounds showed IC50 values ranging from 10 to 50 µM against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Preliminary studies suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Case Study : A related derivative showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been documented in various studies:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
- Case Study : In vivo studies demonstrated reduced paw edema in rat models when treated with thiazole derivatives, indicating promising anti-inflammatory effects .
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Interaction : It may interact with specific receptors or proteins within the cell signaling pathways that regulate apoptosis and immune responses.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N4O3S2/c19-11-6-12(20)16-14(7-11)29-18(22-16)23(9-10-2-1-5-21-8-10)17(25)13-3-4-15(28-13)24(26)27/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYRBNKNHUNVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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